molecular formula C22H32F3N3O2 B10904358 N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide

N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide

Cat. No.: B10904358
M. Wt: 427.5 g/mol
InChI Key: ZWWHLNSPZWWXLC-PKAZHMFMSA-N
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Description

N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoroacetamide group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-dodecanoylhydrazine with 3-bromoacetophenone under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more atoms in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is often studied using molecular docking and dynamic simulations to understand the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1Z)-1-(2-dodecanoylhydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide stands out due to its specific hydrazinylidene and dodecanoyl groups, which confer unique reactivity and stability. These properties make it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C22H32F3N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]dodecanamide

InChI

InChI=1S/C22H32F3N3O2/c1-3-4-5-6-7-8-9-10-11-15-20(29)28-27-17(2)18-13-12-14-19(16-18)26-21(30)22(23,24)25/h12-14,16H,3-11,15H2,1-2H3,(H,26,30)(H,28,29)/b27-17-

InChI Key

ZWWHLNSPZWWXLC-PKAZHMFMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C(/C)\C1=CC(=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCCCCCCCCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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